molecular formula C27H35NO4 B12431634 Ch55-O-C3-NH2

Ch55-O-C3-NH2

Cat. No.: B12431634
M. Wt: 437.6 g/mol
InChI Key: SCMXMXZHZNYFOT-PKNBQFBNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ch55-O-C3-NH2 involves the derivation from the Ch55 compound. The specific synthetic routes and reaction conditions are not widely detailed in public literature. it is known that the compound is synthesized to target retinoic acid receptors and involves the use of linkers to bind with cellular inhibitor of apoptosis protein 1 ligand Bestatin .

Industrial Production Methods

Industrial production methods for this compound are not explicitly documented. The compound is primarily used for scientific research and drug discovery, and its production is likely carried out in specialized laboratories with controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Ch55-O-C3-NH2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include linkers and ligands like Bestatin. The conditions for these reactions are typically controlled environments in research laboratories .

Major Products Formed

The major product formed from the reaction of this compound with cellular inhibitor of apoptosis protein 1 ligand Bestatin is the SNIPER complex .

Scientific Research Applications

Ch55-O-C3-NH2 has several scientific research applications, including:

Mechanism of Action

Ch55-O-C3-NH2 exerts its effects by specifically targeting retinoic acid receptors. It binds to these receptors through a linker and interacts with cellular inhibitor of apoptosis protein 1 ligand Bestatin to form the SNIPER complex. This complex facilitates the degradation of target proteins, thereby influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Ch55: The parent compound from which Ch55-O-C3-NH2 is derived.

    Bestatin: A ligand that interacts with this compound to form the SNIPER complex.

Uniqueness

This compound is unique due to its specific targeting of retinoic acid receptors and its ability to form the SNIPER complex with cellular inhibitor of apoptosis protein 1 ligand Bestatin. This property makes it a valuable tool in the study of protein degradation and apoptosis pathways .

Properties

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

2-(3-aminopropoxy)-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C27H35NO4/c1-26(2,3)20-15-19(16-21(17-20)27(4,5)6)23(29)11-9-18-8-10-22(25(30)31)24(14-18)32-13-7-12-28/h8-11,14-17H,7,12-13,28H2,1-6H3,(H,30,31)/b11-9+

InChI Key

SCMXMXZHZNYFOT-PKNBQFBNSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C

Origin of Product

United States

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